molecular formula C16H13N3O2 B6616438 phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate CAS No. 1456404-92-4

phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate

Cat. No.: B6616438
CAS No.: 1456404-92-4
M. Wt: 279.29 g/mol
InChI Key: AGXJWSJGZSEYJD-UHFFFAOYSA-N
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Description

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate typically involves the reaction of phenyl isocyanate with 2-(1H-imidazol-1-yl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is unique due to its specific structure, which combines the properties of an imidazole ring with a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

phenyl N-(2-imidazol-1-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(21-13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXJWSJGZSEYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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